molecular formula C15H12ClFN6OS B2362589 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 881219-57-4

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2362589
CAS No.: 881219-57-4
M. Wt: 378.81
InChI Key: YVNDDFFKFXSWLL-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, a family of receptors critically involved in cell proliferation, survival, and migration. Its primary research value lies in the investigation of dysregulated FGFR signaling, which is a well-documented driver in various cancers, including urothelial carcinoma, breast cancer, and endometrial cancer. The compound exerts its effect by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing receptor autophosphorylation and subsequent downstream activation of key signaling pathways such as MAPK and PI3K/Akt. This targeted mechanism makes it an essential pharmacological tool for elucidating the specific roles of FGFRs in oncogenesis and for exploring the potential of FGFR inhibition as a therapeutic strategy. Research utilizing this inhibitor is fundamental for conducting targeted cancer therapy studies , validating FGFR-dependent disease models, and understanding mechanisms of resistance to targeted agents. Its structure, featuring a 1,2,4-triazole scaffold, is characteristic of a class of compounds developed for high selectivity and potency against FGFRs, providing researchers with a reliable compound for probing complex cellular signaling networks.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN6OS/c16-10-7-9(4-5-11(10)17)20-13(24)8-25-15-22-21-14(23(15)18)12-3-1-2-6-19-12/h1-7H,8,18H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNDDFFKFXSWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three primary components:

  • 4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol : Serves as the heterocyclic core.
  • Chloroacetamide backbone : Provides the sulfanyl-acetamide linkage.
  • 3-Chloro-4-fluoroaniline : Introduces the halogenated aromatic moiety.

A convergent synthesis strategy is employed, wherein intermediates are prepared separately and coupled in the final step.

Synthesis of 4-Amino-5-(Pyridin-2-yl)-4H-1,2,4-Triazole-3-Thiol

Step 1: Formation of the Triazole Ring
Pyridine-2-carboxaldehyde reacts with thiosemicarbazide in ethanol under reflux to form a thiosemicarbazone intermediate. Cyclization is achieved using hydrazine hydrate in acetic acid, yielding 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.

Reaction Conditions

Reagent Solvent Temperature Time Yield
Thiosemicarbazide Ethanol Reflux 12 h 78%
Hydrazine hydrate Acetic acid 80°C 6 h 85%

Mechanistic Insight : The cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the triazole ring.

Chloroacetamide Backbone Preparation

Synthesis of 2-Chloro-N-(3-Chloro-4-Fluorophenyl)Acetamide

3-Chloro-4-fluoroaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is exothermic and requires ice-cooling to prevent side reactions.

Optimization Note : Excess TEA (2.5 equiv) ensures complete deprotonation of the aniline, achieving yields >90%.

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.85 (d, 1H, Ar-H), 7.45 (m, 2H, Ar-H), 4.20 (s, 2H, CH₂Cl).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Final Coupling Reaction

Thioether Bond Formation

The triazole-thiol intermediate undergoes nucleophilic substitution with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

Reaction Parameters

Parameter Value
Solvent DMF
Base K₂CO₃ (2.0 equiv)
Temperature 60°C
Time 8 h
Yield 82%

Side Reactions Mitigation :

  • Exclusion of moisture prevents hydrolysis of the chloroacetamide.
  • Nitrogen atmosphere minimizes oxidation of the thiol group.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (3:1), yielding pale-yellow crystals with a melting point of 215–218°C (decomposition).

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) :
    δ 8.72 (d, 1H, pyridyl-H), 8.15 (m, 2H, pyridyl-H), 7.55 (d, 1H, Ar-H), 7.30 (m, 2H, Ar-H), 4.10 (s, 2H, SCH₂), 3.95 (s, 2H, NH₂).
  • LC-MS : m/z 379.8 [M+H]⁺ (calculated 378.81).

Scalability and Process Optimization

Solvent Selection

Comparative studies show DMF outperforms acetone or THF in coupling efficiency due to better solubility of intermediates.

Catalytic Enhancements

Addition of catalytic KI (0.1 equiv) accelerates the substitution reaction by facilitating the formation of a more reactive iodoacetamide intermediate in situ.

Challenges and Alternative Routes

Oxidative Byproducts

Trace amounts of disulfide (-S-S-) byproducts (<5%) are observed if oxygen is present. This is mitigated by rigorous degassing of solvents.

Alternative Coupling Agents

Use of EDCI/HOBt in place of K₂CO₃ for amide bond formation was explored but resulted in lower yields (65%) and higher costs.

Industrial Applicability

Cost Analysis

Component Cost per kg (USD)
3-Chloro-4-fluoroaniline 120
Chloroacetyl chloride 95
DMF 25

The total production cost is estimated at $410/kg, making it viable for large-scale antifungal agent synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Research

Building Block in Synthesis
The compound serves as a valuable building block for synthesizing more complex molecules and coordination complexes. Its unique structural features, including the triazole and pyridine rings, allow for versatile modifications that can lead to the development of novel compounds with tailored properties .

Coordination Chemistry
The ability of the triazole and pyridine rings to bind metal ions makes this compound useful in coordination chemistry. Such interactions can modulate enzymatic activities and influence various biochemical pathways, making it a candidate for further research in catalysis and material science .

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including this compound, exhibit antimicrobial properties. The presence of the pyridine moiety enhances its biological activity against various pathogens, making it a potential lead compound for developing new antimicrobial agents .

Drug Discovery
The compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may possess anti-inflammatory and antimalarial activities. These findings highlight its importance in medicinal chemistry and drug development processes .

Medicinal Chemistry

Therapeutic Potential
The molecular structure of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide suggests potential applications in treating various diseases. Its mechanism of action involves interactions with specific molecular targets, which could lead to the modulation of disease pathways .

In Silico Studies
Molecular docking studies have been employed to evaluate the binding affinity of this compound to various biological targets. These studies suggest that it may act as a potent inhibitor for specific enzymes involved in inflammatory responses .

Industrial Applications

Material Science
In industrial settings, this compound can be utilized in developing new materials with specific properties such as enhanced conductivity or magnetic behavior. Its unique chemical structure allows for modifications that can tailor materials for specific applications in electronics or nanotechnology.

Summary Table of Applications

Field Application Notes
Chemical Research Building block for synthesisUseful in creating complex molecules and coordination complexes
Biology Antimicrobial activityPotential lead for new antimicrobial agents
Medicine Anti-inflammatory and antimalarial activitiesInvestigated for therapeutic effects
Industry Development of new materialsTailored properties for electronics and nanotechnology

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to metal ions, forming coordination complexes that can modulate enzymatic activity. Additionally, the compound can interact with cellular receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Pyridine ring position (2-yl vs. 3-yl vs. 4-yl).
  • Substituents on the triazole ring (allyl, ethyl, or amino groups).
  • Aromatic substituents on the acetamide’s phenyl ring (e.g., chloro, fluoro, methyl, methoxy).
Anti-Inflammatory Activity
  • AS111 (–11) demonstrated 1.28× higher potency than diclofenac sodium in reducing formalin-induced edema in rats. This activity is attributed to cyclooxygenase-2 (COX-2) inhibition .
  • Pyridine Position Matters : Compounds with pyridin-2-yl groups (e.g., AS111) showed superior anti-inflammatory activity compared to pyridin-3-yl or pyridin-4-yl analogs, likely due to enhanced binding interactions .
Antimicrobial and Antioxidant Activity
  • Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring exhibited potent antimicrobial activity against E. coli, S. aureus, and A. niger. For example, KA3 (o-chlorophenyl derivative) showed MIC values comparable to standard antibiotics .
  • Antioxidant activity (via hydrogen peroxide scavenging) was enhanced in analogs with para-substituted electron-deficient aromatic rings .
Anti-Exudative Activity
  • Furan-2-yl-substituted analogs (e.g., 3.1–3.21 in ) reduced edema by 35–42% at 10 mg/kg, comparable to diclofenac (8 mg/kg). The 3-chloro-4-fluorophenyl group in the target compound may further enhance this activity due to increased lipophilicity and receptor affinity .

Structure-Activity Relationships (SAR)

Pyridine Position :

  • Pyridin-2-yl (target compound) optimizes steric and electronic interactions with biological targets, as seen in AS111’s COX-2 inhibition .
  • Pyridin-4-yl analogs (e.g., KA1–KA15) showed moderate activity, suggesting position-dependent efficacy .

Methyl or methoxy groups (e.g., AS111’s 3-Me) enhance anti-inflammatory activity without significant toxicity .

Triazole Substituents: Amino groups at position 4 (target compound) improve solubility and hydrogen-bonding capacity compared to allyl or ethyl groups .

Biological Activity

The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide belongs to the class of 1,2,4-triazole derivatives, which have gained attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C12H11ClFN5S\text{C}_{12}\text{H}_{11}\text{Cl}\text{F}\text{N}_{5}\text{S}

This structure includes a triazole ring, a pyridine moiety, and a chloro-fluoro phenyl group, which are critical for its biological activity.

Antimicrobial Activity

  • Mechanism of Action : Compounds containing the triazole nucleus have been shown to inhibit the synthesis of nucleic acids in microorganisms. The presence of the pyridine ring enhances this activity by facilitating interactions with microbial enzymes.
  • Research Findings : Studies have demonstrated that similar triazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance, compounds derived from pyridine-substituted triazoles have shown high efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 µg/mL .

Antifungal Activity

  • Efficacy Against Fungal Strains : The compound has been evaluated for its antifungal properties against strains such as Candida albicans and Rhodotorula mucilaginosa. In vitro studies indicated that it possesses antifungal activity comparable to or exceeding that of fluconazole, particularly with MIC values ≤ 25 µg/mL .
  • Case Studies : In a comparative study involving various triazole derivatives, the compound was found to exhibit potent antifungal activity against clinical isolates of Candida species, showcasing its potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation : Preliminary research indicates that triazole derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. The compound's structural components may enhance its interaction with cancer-related targets.
  • Research Insights : A review highlighted that various 1,2,4-triazole compounds demonstrate anticancer properties through mechanisms such as inhibition of topoisomerases and modulation of apoptotic pathways . Specific studies on related compounds have shown promising results in inhibiting proliferation in breast and colon cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by their structural features:

  • Pyridine Substitution : The presence of a pyridine moiety is associated with enhanced antimicrobial and antifungal activities.
  • Chloro and Fluoro Substituents : These halogen substitutions are known to increase lipophilicity and may improve binding affinity to biological targets.

Comparative Analysis Table

Activity TypeCompoundMIC/IC50 ValuesReference
AntimicrobialTriazole Derivative0.125 - 8 µg/mL
AntifungalFluconazole≤ 25 µg/mL
AnticancerVarious TriazolesVaries

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

  • Methodology :

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution reactions involving the sulfanyl group. Maintain temperatures between 60–80°C to balance reaction kinetics and side-product formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure product .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of α-chloroacetamide derivatives) to minimize unreacted starting materials .

Q. What analytical techniques are recommended to confirm structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using a C18 column with a methanol/water mobile phase .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or conformational isomerism by growing single crystals in DMSO/water mixtures .

Q. How should biological screening assays be designed to evaluate antimicrobial or anti-inflammatory activity?

  • Methodology :

  • In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) .
  • Anti-Exudative Activity : Use carrageenan-induced paw edema in rats (dose range: 25–100 mg/kg) and measure inflammatory markers (e.g., TNF-α) via ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing biological activity?

  • Methodology :

  • Analog Synthesis : Replace the pyridin-2-yl group with pyridin-4-yl or furan-2-yl derivatives to assess electronic effects on target binding .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate triazole ring positioning with enzyme inhibition (e.g., COX-2) .
  • Data Correlation : Compare IC50_{50} values against substituent Hammett constants (σ) or logP values to quantify hydrophobic/hydrophilic contributions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C incubation) to eliminate variability .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies in potency (e.g., oxidative degradation of the sulfanyl group) .
  • Statistical Validation : Apply multivariate analysis (ANOVA) to distinguish assay-specific noise from true biological effects .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using GROMACS with CHARMM force fields to assess metabolic stability .
  • QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) to predict blood-brain barrier permeability .

Q. What experimental approaches assess pharmacokinetic properties such as solubility and membrane permeability?

  • Methodology :

  • logP Determination : Measure octanol/water partition coefficients via shake-flask method or reverse-phase HPLC retention times .
  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Use a 2% dodecane/phosphatidylcholine membrane to simulate intestinal absorption .
  • Hepatic Microsome Assays : Incubate with rat liver microsomes (NADPH cofactor) to quantify metabolic half-life (t1/2t_{1/2}) .

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